molecular formula C17H23N5 B11234774 1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]piperidine

1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]piperidine

Cat. No.: B11234774
M. Wt: 297.4 g/mol
InChI Key: SVCDDPSFQUHMAY-UHFFFAOYSA-N
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Description

1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]piperidine is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and a piperidine moiety. The tetrazole ring is known for its stability and diverse biological activities, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]piperidine typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . This reaction forms the tetrazole ring, which can then be further functionalized to introduce the cyclopentyl and piperidine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors in the body . This interaction can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]piperidine is unique due to its combination of a tetrazole ring, cyclopentyl group, and piperidine moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C17H23N5

Molecular Weight

297.4 g/mol

IUPAC Name

1-[1-(1-phenyltetrazol-5-yl)cyclopentyl]piperidine

InChI

InChI=1S/C17H23N5/c1-3-9-15(10-4-1)22-16(18-19-20-22)17(11-5-6-12-17)21-13-7-2-8-14-21/h1,3-4,9-10H,2,5-8,11-14H2

InChI Key

SVCDDPSFQUHMAY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCCC2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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